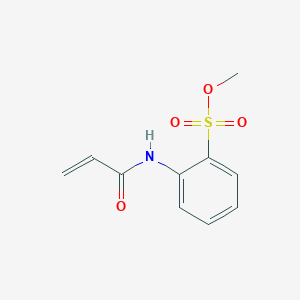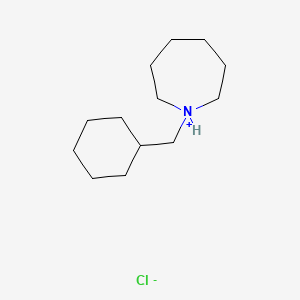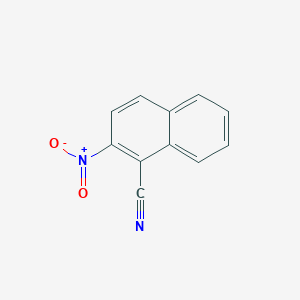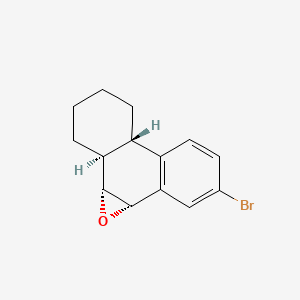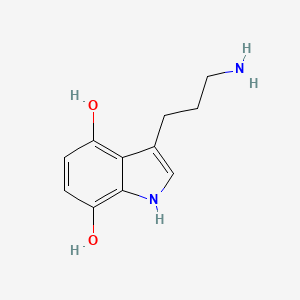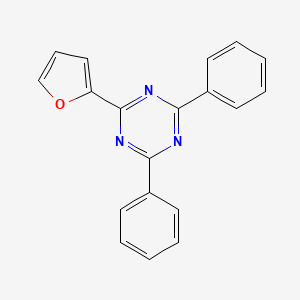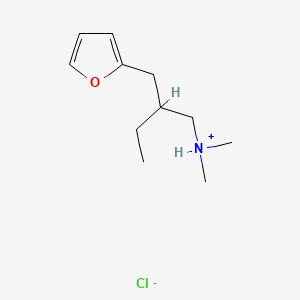
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride is an organic compound that features a furan ring substituted with a dimethylamino group and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride typically involves the reaction of furan with a suitable dimethylamino butyl halide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with different alkyl or aryl groups.
Substitution: Compounds with substituted functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)methylfuran: Lacks the butyl chain, resulting in different chemical properties.
2-(2-(Methylamino)methyl)butylfuran: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and applications.
2-(2-((Dimethylamino)methyl)butyl)thiophene: Features a thiophene ring instead of a furan ring, which can alter its chemical behavior.
Uniqueness
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride is unique due to the combination of its furan ring, dimethylamino group, and butyl chain. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
25435-41-0 |
|---|---|
Formule moléculaire |
C11H20ClNO |
Poids moléculaire |
217.73 g/mol |
Nom IUPAC |
2-(furan-2-ylmethyl)butyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H19NO.ClH/c1-4-10(9-12(2)3)8-11-6-5-7-13-11;/h5-7,10H,4,8-9H2,1-3H3;1H |
Clé InChI |
LRSLBDJCFRFMBF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC=CO1)C[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


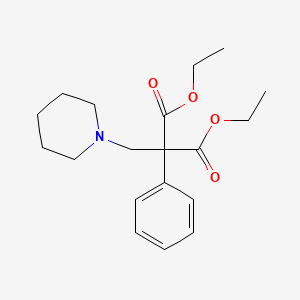
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)
